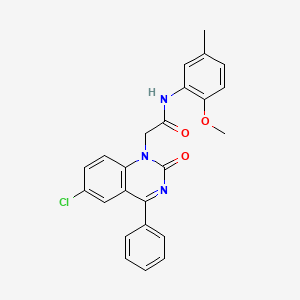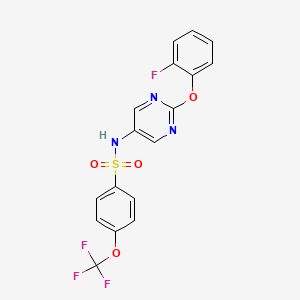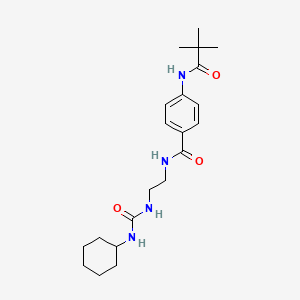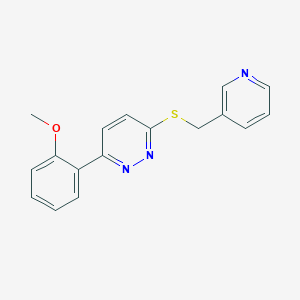![molecular formula C17H12ClFN4O B2747429 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097924-07-5](/img/structure/B2747429.png)
2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: 2-chloro-4-fluorobenzamide, 3-(pyridin-4-yl)pyrazine, coupling agent (e.g., EDC, DCC)
- Conditions: Room temperature, inert atmosphere
- Product: 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
作用機序
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s known that similar compounds can inhibit the growth of mycobacterium tuberculosis h37ra . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to the suppression of the bacteria’s growth.
Biochemical Pathways
Given its potential anti-tubercular activity , it may affect pathways related to the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Similar compounds have been found to exhibit significant anti-tubercular activity , suggesting that this compound may also have a similar effect.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents. The pyrazinylmethyl-pyridinyl moiety is then attached through a series of coupling reactions.
-
Step 1: Preparation of Benzamide Core
- Reactants: 2-chloro-4-fluorobenzoic acid, thionyl chloride
- Conditions: Reflux in anhydrous conditions
- Product: 2-chloro-4-fluorobenzoyl chloride
-
Step 2: Formation of Benzamide
- Reactants: 2-chloro-4-fluorobenzoyl chloride, ammonia or an amine
- Conditions: Room temperature, anhydrous conditions
- Product: 2-chloro-4-fluorobenzamide
化学反応の分析
Types of Reactions
-
Substitution Reactions
- The chloro and fluoro groups on the benzamide core can undergo nucleophilic substitution reactions.
- Common reagents: Sodium hydroxide, potassium tert-butoxide
- Major products: Substituted benzamides with different nucleophiles
-
Coupling Reactions
- The pyrazinylmethyl-pyridinyl moiety can be introduced through coupling reactions.
- Common reagents: EDC, DCC, HATU
- Major products: Coupled benzamides with various heterocyclic groups
-
Oxidation and Reduction Reactions
- The compound can undergo oxidation and reduction reactions to modify the functional groups.
- Common reagents: Hydrogen peroxide (oxidation), sodium borohydride (reduction)
- Major products: Oxidized or reduced derivatives of the original compound
科学的研究の応用
2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
- Applications in cancer research, anti-inflammatory drugs, and antimicrobial agents.
-
Materials Science
- Use in the development of novel materials with specific electronic or optical properties.
- Potential applications in organic electronics and photonics.
-
Biological Research
- Study of its interactions with biological macromolecules such as proteins and nucleic acids.
- Applications in understanding the mechanism of action of similar compounds.
類似化合物との比較
Similar Compounds
-
2-chloro-4-fluorobenzamide
- Lacks the pyrazinylmethyl-pyridinyl moiety, making it less complex and potentially less specific in its interactions.
-
4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
- Lacks the chloro group, which may affect its binding affinity and specificity.
-
2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
- Lacks the fluoro group, which may influence its electronic properties and reactivity.
Uniqueness
2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is unique due to the presence of both chloro and fluoro substituents, along with the pyrazinylmethyl-pyridinyl moiety. This combination of functional groups enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
2-chloro-4-fluoro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O/c18-14-9-12(19)1-2-13(14)17(24)23-10-15-16(22-8-7-21-15)11-3-5-20-6-4-11/h1-9H,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKUSTVKHNQRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2747349.png)
![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)
![3-[5,6-dichloro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2747353.png)
![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)
![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2747357.png)
![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)
![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2747361.png)


![2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide](/img/structure/B2747367.png)
![2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2747368.png)

